

Application Notes and Protocols: Investigating MRCK α Kinase Inhibition

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Compound of Interest

Compound Name: 21,24-Epooxycycloartane-3,25-diol

Cat. No.: B15593938

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Introduction

Myotonic Dystrophy Kinase-Related CDC42-binding Kinase Alpha (MRCK α) is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton.[1] As a downstream effector of the Rho GTPase CDC42, MRCK α is involved in various cellular processes, including cell migration, adhesion, and morphology.[1][2] Dysregulation of MRCK α activity has been implicated in several diseases, most notably in cancer, where it contributes to tumor progression and metastasis.[3] This makes MRCK α a compelling target for therapeutic intervention.

Recent research has highlighted the potential of natural compounds in modulating the activity of kinases involved in cancer signaling pathways. While direct evidence for the inhibition of MRCK α by "21,24-Epooxycycloartane-3,25-diol" is not currently available in published literature, a closely related cycloartane triterpenoid, Cycloartane-3,24,25-triol, has demonstrated significant and selective inhibitory activity against MRCK α .[3][4][5]

These application notes provide a summary of the known inhibitory effects of cycloartane triterpenoids on MRCK α , detailed protocols for assessing kinase inhibition, and diagrams of the relevant signaling pathways and experimental workflows. This information is intended to guide researchers in the investigation of "21,24-Epooxycycloartane-3,25-diol" or other novel compounds as potential MRCK α inhibitors.

Quantitative Data Summary

The following tables summarize the reported inhibitory activity of Cycloartane-3,24,25-triol and other related compounds against MRCK α and MRCK β kinases. This data is provided as a reference for researchers investigating similar cycloartane structures.

Table 1: Kinase Inhibition Data for Cycloartane Triterpenoids[6]

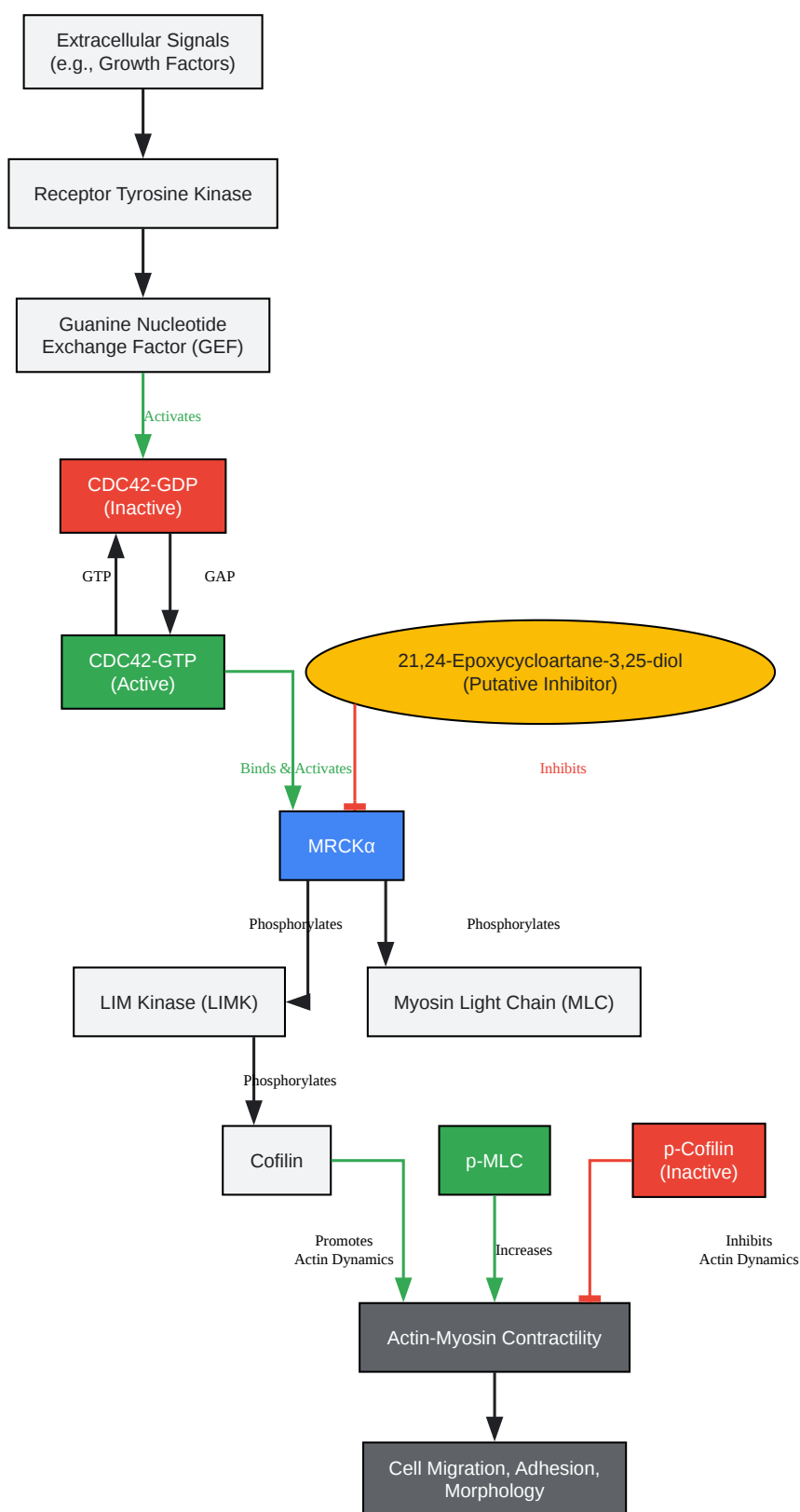
Compound	Target Kinase	Dissociation Constant (Kd) in μ M
Cycloart-23-ene-3,25-diol	MRCK α	0.21
Cycloartane-3,24,25-triol	MRCK α	0.25[6]
Cycloart-25-ene-3,24-diol	MRCK α	0.36
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid	MRCK α	3.0
24,25-Dihydroxycycloartan-3-one	MRCK α	2.1
Hydroxycycloart-23-en-3-one,25	MRCK α	No Inhibition
Cycloart-23-ene-3,25-diol	MRCK β	4.7
Cycloart-25-ene-3,24-diol	MRCK β	1.10
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid	MRCK β	3.2
24,25-Dihydroxycycloartan-3-one	MRCK β	9.8

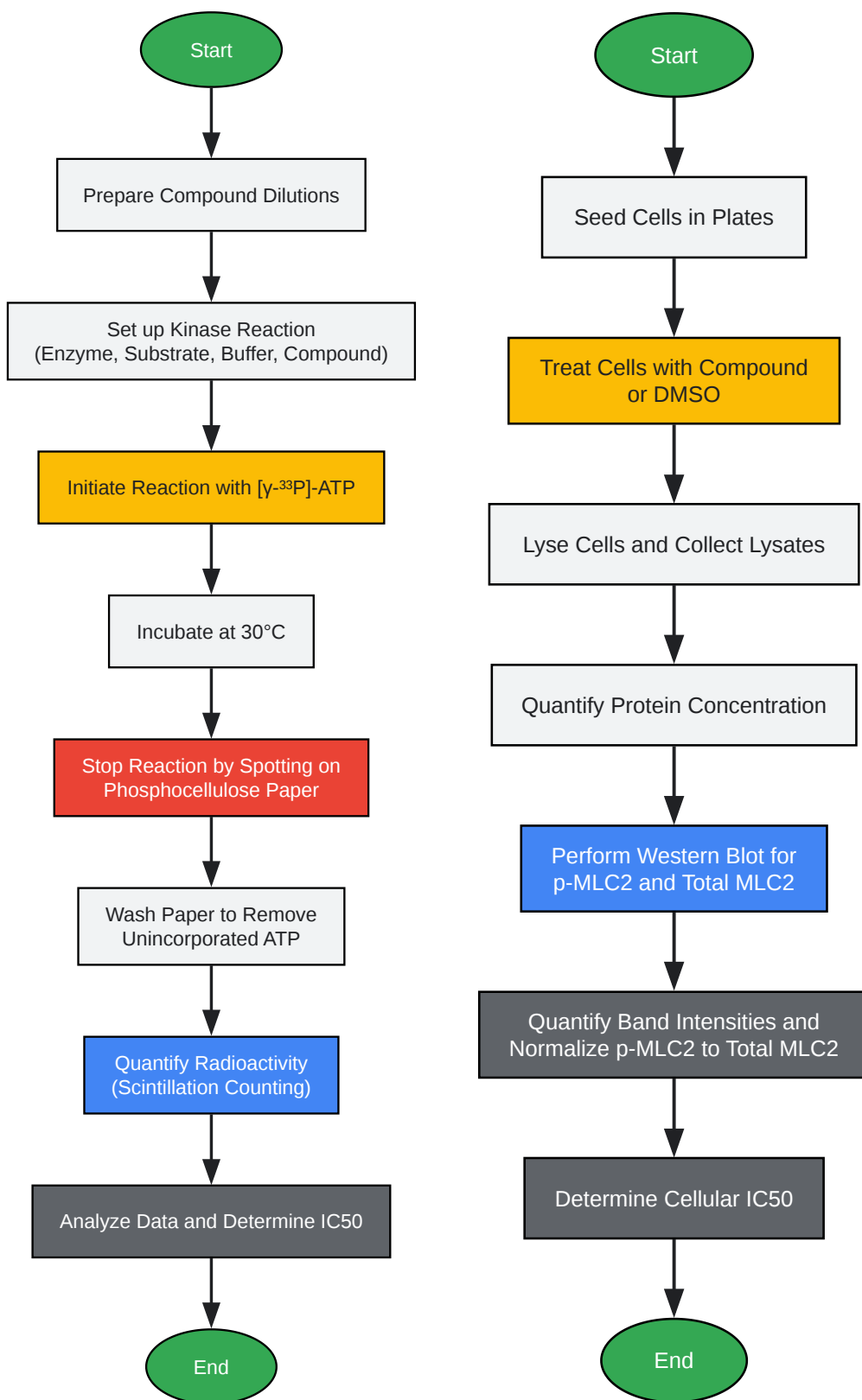
Table 2: Anti-proliferative Activity of Cycloartane-3,24,25-triol[5]

Cell Line	Cancer Type	IC50 in μM
PC-3	Prostate Cancer	2.226 ± 0.28
DU145	Prostate Cancer	1.67 ± 0.18

Signaling Pathway

MRCK α is a key downstream effector of the CDC42 GTPase. Upon activation by GTP-bound CDC42, MRCK α phosphorylates several substrates to regulate actin-myosin contractility.^{[1][2]} This signaling cascade is crucial for various cellular functions and is a prime target for therapeutic intervention in diseases like cancer.





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